1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction involving catechol and ethylene glycol under acidic conditions.
Synthesis of the furan-3-yl-pyrazine moiety: This involves the condensation of furan-3-carboxaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with a suitable dicarbonyl compound.
Coupling of the two moieties: The final step involves the coupling of the 2,3-dihydrobenzo[b][1,4]dioxin derivative with the furan-3-yl-pyrazine derivative using a urea-forming reagent such as phosgene or triphosgene under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be selectively reduced to form dihydropyrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: Furanones.
Reduction: Dihydropyrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea depends on its application:
In medicinal chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
In materials science: The compound’s electronic properties could be harnessed in the design of organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrazin-2-ylmethyl)urea: Lacks the furan ring, which may alter its chemical reactivity and biological activity.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, potentially affecting its electronic properties and interactions with biological targets.
Uniqueness: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both furan and pyrazine rings, along with the dioxin moiety, provides a versatile scaffold for further functionalization and application in various fields.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H18N4O4 and a molecular weight of approximately 346.36 g/mol. Its structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a pyrazine derivative via a urea linkage, which is crucial for its biological interactions.
Target Receptors
Research indicates that compounds similar to this compound often interact with various receptor systems:
- Dopamine Receptors : It has been shown that derivatives of dihydrobenzo[b][1,4]dioxin exhibit significant binding affinity for dopamine receptors, particularly the D4 subtype. For instance, a related compound demonstrated over 1,100-fold selectivity for D4 receptors compared to D2 and D3 receptors .
- Serotonin Receptors : Some studies suggest interactions with serotonin receptor subtypes, although specific affinities for 5-HT receptors remain lower compared to dopamine receptors .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways and the activation of caspases .
Pharmacological Effects
The pharmacological profile includes:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in vitro and in vivo models. For example, it has been tested against breast cancer and leukemia cell lines with significant results in reducing cell viability .
- Neuroprotective Effects : Due to its interaction with dopamine receptors, it may possess neuroprotective properties that could be beneficial in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on MCF-7 (breast cancer) cells. The results indicated a dose-dependent reduction in cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents. Mechanistic studies revealed the activation of apoptotic pathways through increased expression of pro-apoptotic proteins .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study involving rodent models, the compound was administered to assess its effects on locomotor activity and cognitive function. Results indicated an improvement in cognitive tasks associated with dopaminergic activity without significant side effects typically associated with dopamine antagonists .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-18(22-13-1-2-15-16(9-13)26-8-7-25-15)21-10-14-17(20-5-4-19-14)12-3-6-24-11-12/h1-6,9,11H,7-8,10H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFSQZMNZCPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.